9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
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Overview
Description
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione is a chemical compound known for its significant role in various biological and chemical processes. This compound is a purine derivative, which means it is structurally related to purines, a group of organic compounds that are essential components of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of guanine with a protected form of ribose, followed by deprotection to yield the desired compound . The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted purine compounds .
Scientific Research Applications
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is a key component in the study of nucleic acids and their functions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can integrate into nucleic acids, affecting their structure and function. This integration can inhibit the replication of viruses or the proliferation of cancer cells by disrupting the normal processes of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Another purine nucleoside with similar structural features.
Guanosine: Closely related to the compound , with a similar purine base.
Inosine: A purine nucleoside that shares some structural similarities.
Uniqueness
What sets 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione apart is its specific functional groups and their positions, which confer unique chemical properties and biological activities. Its ability to participate in a wide range of chemical reactions and its significant role in biological systems make it a compound of great interest in various fields of research .
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZHXBSLFDVKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558439 |
Source
|
Record name | 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25843-96-3 |
Source
|
Record name | 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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